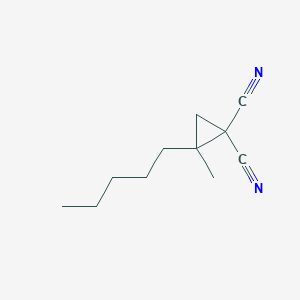
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is a chemical compound that belongs to the class of cyclopropanedicarbonitriles. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in chemical reactions, due to the presence of the carbon-carbon triple bond in the cyclopropane ring. It may also have other unique properties that make it useful in scientific research.
Efectos Bioquímicos Y Fisiológicos
There is currently limited information available on the biochemical and physiological effects of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is its ease of synthesis and high purity. It is also relatively non-toxic and non-reactive, making it a safe choice for use in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. Some possible areas of study include its use as a building block in the synthesis of new pharmaceuticals and agrochemicals, its potential use in organic solar cells, and its potential as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the properties and potential applications of this unique chemical compound.
Métodos De Síntesis
The synthesis of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile involves the reaction of 2-methyl-1-pentene with cyanogen bromide in the presence of a catalyst. The reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and straightforward, making it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile has a wide range of potential applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use in organic solar cells and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
16738-90-2 |
|---|---|
Nombre del producto |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-2-pentylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2/c1-3-4-5-6-10(2)7-11(10,8-12)9-13/h3-7H2,1-2H3 |
Clave InChI |
PFEVXHRLKFTYKG-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CC1(C#N)C#N)C |
SMILES canónico |
CCCCCC1(CC1(C#N)C#N)C |
Sinónimos |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



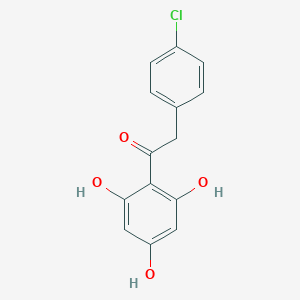
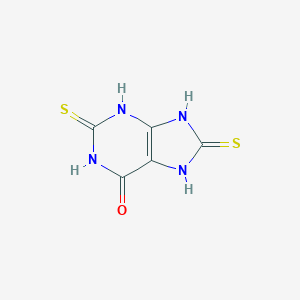
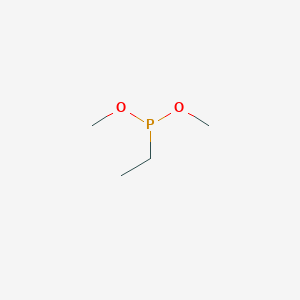
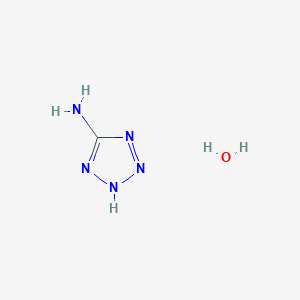
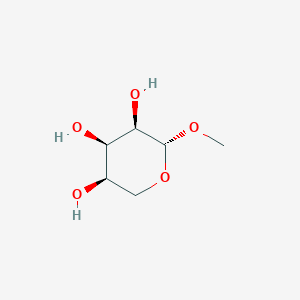
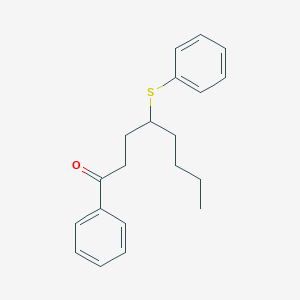
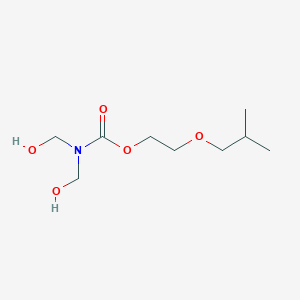
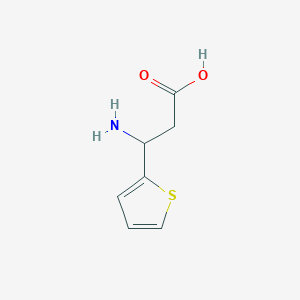
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
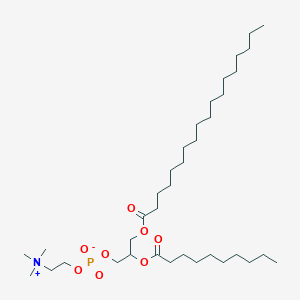
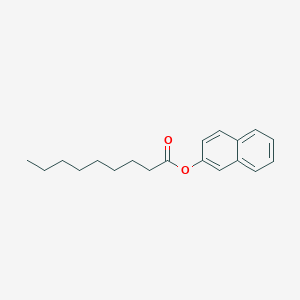
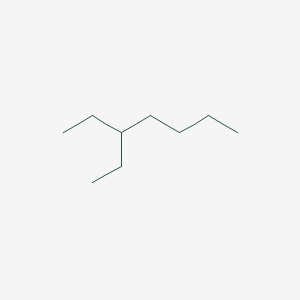
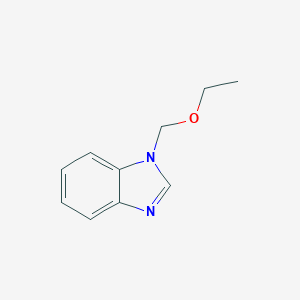
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)